molecular formula C18H13F2N3O2S2 B2654299 2,5-difluoro-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide CAS No. 893978-35-3

2,5-difluoro-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide

Cat. No.: B2654299
CAS No.: 893978-35-3
M. Wt: 405.44
InChI Key: AQJWVZJHEPKQHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-difluoro-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide is a synthetic chemical compound designed for advanced pharmaceutical and biological research. This molecule incorporates two privileged pharmacophores—a sulfonamide group and an imidazo[2,1-b][1,3]thiazole scaffold—fused into a single structure, making it a compelling candidate for drug discovery programs. The imidazothiazole core is a heterocyclic system of high interest in medicinal chemistry. Similar structures are known to exhibit a broad spectrum of biological activities and are frequently explored in oncology and neuroscience research . The appended arylsulfonamide group is a versatile moiety commonly found in molecules that act as enzyme inhibitors or receptor antagonists . The specific substitution pattern with fluorine atoms on the benzene ring is often employed to fine-tune a compound's electronic properties, metabolic stability, and membrane permeability. The primary research application of this compound is as a high-value screening hit and chemical probe . Its complex structure suggests potential for interaction with various biological targets, including kinases and other ATP-binding proteins. Researchers can utilize this compound in initial in vitro assays to identify novel biological pathways and for hit-to-lead optimization campaigns aimed at developing new therapeutic agents. Note: This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,5-difluoro-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N3O2S2/c1-11-10-26-18-21-16(9-23(11)18)12-2-5-14(6-3-12)22-27(24,25)17-8-13(19)4-7-15(17)20/h2-10,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJWVZJHEPKQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo-thiazole intermediate, which is then coupled with a difluorobenzene sulfonamide derivative. Common reagents used in these reactions include halogenating agents, coupling reagents, and catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

2,5-difluoro-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives, enhancing the compound’s versatility in different applications .

Scientific Research Applications

Anticancer Properties

Research indicates that 2,5-difluoro-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide exhibits promising anticancer activity. Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Compounds containing thiazole rings have been reported to induce cell cycle arrest in cancer cells, leading to apoptosis. For instance, derivatives of thiazole have demonstrated significant growth-inhibitory effects on colon cancer cell lines (IC50 values ranging from 10–30 µM) .
  • Apoptosis Induction : The compound's ability to trigger apoptosis has been linked to its interaction with cellular signaling pathways. Analogues have shown enhanced apoptosis rates in several cancer cell lines compared to standard treatments like cisplatin .

Antimicrobial Activity

The sulfonamide component of the compound is known for its antimicrobial properties. Similar compounds have demonstrated efficacy against various bacterial strains:

  • Inhibition of Bacterial Growth : Research has highlighted that thiazole-based compounds exhibit antibacterial properties against a range of pathogens. For example, certain derivatives have shown significant activity against Staphylococcus aureus and Escherichia coli .

Case Studies

Several case studies have documented the efficacy of thiazole-containing compounds in clinical settings:

  • Colon Carcinoma Study : A study evaluated the effects of thiazole derivatives on HCT-15 colon carcinoma cells, revealing that specific modifications led to increased cytotoxicity (IC50 < 20 µM) compared to controls .
  • Antibacterial Efficacy : Another investigation focused on the antibacterial properties of thiazole derivatives against resistant strains of bacteria. The results indicated that certain compounds achieved MIC values as low as 0.09 µg/mL against Mycobacterium tuberculosis .

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, leading to the disruption of essential biochemical pathways. Additionally, the fluorine atoms and imidazo-thiazole ring contribute to its binding affinity and specificity, enhancing its therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

The imidazo[2,1-b][1,3]thiazole moiety is a common feature in several bioactive compounds. Key structural analogs and their differences are outlined below:

Compound Name Molecular Formula Key Substituents Biological Activity/Target Reference
2,5-Difluoro-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide (Target) C₁₉H₁₃F₂N₃O₂S₂ 2,5-Difluorophenyl sulfonamide; 3-methylimidazo[2,1-b][1,3]thiazole Not explicitly stated (structural focus) N/A
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole C₁₂H₁₁N₂O₂S₂ Methylsulfonylphenyl at C-6; no fluorine substituents COX-2 inhibition (IC₅₀ = 0.12 µM)
N-[2-(3-((3R)-3-Hydroxypyrrolidin-1-yl)methylimidazo[2,1-b]thiazol-6-yl)phenyl]naphthalene-2-carboxamide C₂₈H₂₅N₄O₂S Naphthalene carboxamide; pyrrolidinylmethyl group SIRT1 agonist
SRT1720 (N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide) C₂₇H₂₆N₈OS Quinoxaline carboxamide; piperazinylmethyl group SIRT1 activation (EC₅₀ = 0.16 µM)
1-(2,5-Difluorophenyl)-N-[2-(imidazo[2,1-b][1,3]thiazol-6-yl)phenyl]methanesulfonamide C₁₈H₁₃F₂N₃O₂S₂ Methanesulfonamide; 2,5-difluorophenyl (no 3-methyl on imidazothiazole) Structural analog (unreported activity)

Key Observations :

  • Substituent Position and Activity: The presence of a sulfonamide group at the phenyl ring (as in the target compound) contrasts with methanesulfonamide in ’s analog.
  • Fluorine Substitution: The 2,5-difluorophenyl group in the target compound may enhance metabolic stability and binding affinity compared to non-fluorinated analogs, as fluorine’s electronegativity modulates π-π interactions .
Physicochemical Properties
  • Synthetic Feasibility : The synthesis of imidazothiazole derivatives often involves Friedel-Crafts acylations or hydrazinecarbothioamide cyclization (as in ). The target compound’s 3-methyl group may require tailored regioselective methods to avoid byproducts .
  • Spectroscopic Characterization : IR and NMR data from indicate that sulfonyl and fluorine groups produce distinct absorption bands (e.g., C=S at ~1250 cm⁻¹; NH stretches at ~3300 cm⁻¹), which would aid in verifying the target compound’s structure .

Biological Activity

2,5-Difluoro-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on anticancer activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group linked to a difluorobenzene moiety and an imidazo[2,1-b][1,3]thiazole ring. Its molecular structure can be represented as follows:

C14H12F2N4SO2\text{C}_{14}\text{H}_{12}\text{F}_2\text{N}_4\text{S}\text{O}_2

This unique structure contributes to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes its activity against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-468 (Breast)3.99 ± 0.21Induces apoptosis via caspase activation
CCRF-CEM (Leukemia)4.51 ± 0.24Cell cycle arrest in G0-G1 and S phases
HT29 (Colorectal)< 1.98Inhibition of Bcl-2 protein interactions

The compound exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutics like doxorubicin .

The anticancer effects are attributed to several mechanisms:

  • Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells .
  • Cell Cycle Arrest : It disrupts the cell cycle progression, particularly in the G0-G1 and S phases .
  • Targeting Bcl-2 : Molecular dynamics simulations indicate that the compound interacts with Bcl-2 protein, which is crucial for regulating apoptosis .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:

  • The presence of electron-donating groups enhances cytotoxicity.
  • Substituents on the phenyl ring significantly affect binding affinity and biological efficacy.
  • The thiazole ring plays a critical role in maintaining activity against various cancer cell lines .

Study 1: In Vitro Evaluation

In a controlled study, the compound was tested against multiple cancer cell lines. The results indicated that it not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways .

Study 2: Molecular Docking Analysis

Molecular docking studies provided insights into how the compound binds to target proteins involved in cancer progression. This analysis revealed that specific interactions with hydrophobic regions of target proteins could enhance its therapeutic potential .

Q & A

Q. What are the optimal synthetic routes for 2,5-difluoro-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Coupling Reactions : Suzuki-Miyaura coupling for attaching the imidazo[2,1-b]thiazole moiety to the phenyl ring .
  • Sulfonamide Formation : Reacting sulfonyl chlorides with amines under anhydrous conditions (e.g., DCM, triethylamine) .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) to achieve >95% purity .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)
1Pd(PPh₃)₄, Na₂CO₃, DMF, 80°C65–70
2ClSO₂C₆H₃F₂, Et₃N, DCM, 0°C80–85
3Ethanol recrystallization95

Q. How is the compound structurally characterized, and what analytical techniques are essential?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine atoms at 2,5-benzene positions) .
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (e.g., sulfonamide bond geometry) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₁₁F₂N₃O₂S₂) .

Q. What preliminary biological screening assays are recommended for this compound?

Methodological Answer:

  • Antimicrobial Activity : Broth microdilution assays (MIC determination against S. aureus and E. coli) .
  • Anticancer Potential : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorometric assays targeting kinases or proteases (e.g., EGFR inhibition) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for analogs of this compound?

Methodological Answer:

  • Analog Synthesis : Vary substituents (e.g., halogen substitution on benzene, methyl groups on imidazothiazole) .
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities for targets like EGFR or COX-2 .
  • Bioisosteric Replacements : Replace sulfonamide with carbamate or phosphonate groups to assess potency changes .

Q. Table 2: Example SAR Data

Analog (R-group)EGFR IC₅₀ (nM)Solubility (mg/mL)
-F (Parent)12.30.45
-Cl8.90.32
-CF₃6.10.18

Q. What experimental frameworks assess the environmental fate and ecotoxicological risks of this compound?

Methodological Answer:

  • Biodegradation Studies : OECD 301D shake-flask test to measure half-life in aqueous systems .
  • Adsorption-Desorption : Batch experiments with soil samples (e.g., Freundlich isotherm modeling) .
  • Toxicity to Non-Target Organisms : Daphnia magna acute toxicity tests (EC₅₀ determination) .

Q. How can mechanistic studies resolve contradictions in biological activity data across different assays?

Methodological Answer:

  • Dose-Response Curves : Validate activity thresholds using Hill slope analysis .
  • Off-Target Profiling : Broad-panel kinase screening to identify unintended interactions .
  • Metabolic Stability : Liver microsome assays (e.g., rat/human) to assess CYP450-mediated degradation .

Q. What statistical approaches are recommended for analyzing variability in experimental data?

Methodological Answer:

  • ANOVA : For multi-factor experimental designs (e.g., comparing yields across catalyst types) .
  • Principal Component Analysis (PCA) : Reduces dimensionality in SAR datasets .
  • Reproducibility Checks : Bland-Altman plots to compare inter-lab results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.